Pargyline
Overview
Description
Pargyline, known by its chemical name N-benzyl-N-methylprop-2-yn-1-amine, is an irreversible selective monoamine oxidase B inhibitor. It was introduced in the 1960s as an antihypertensive drug under the brand name "Eutonyl" . This compound inhibits the breakdown of monoamine neurotransmitters, thereby increasing their availability in the brain .
Mechanism of Action
Target of Action
The primary targets of Pargyline are the two isoforms of monoamine oxidase, MAO-A and MAO-B . These enzymes play a crucial role in the metabolism of monoamine neurotransmitters .
Mode of Action
This compound functions by inhibiting the activity of monoamine oxidase, thus preventing the breakdown of monoamine neurotransmitters and thereby increasing their availability . This inhibition of metabolism occurs within presynaptic nerve terminals .
Biochemical Pathways
This compound affects the biochemical pathways of catecholamines and tyramine . By inhibiting their metabolism, this compound increases the levels of these neurotransmitters in the brain .
Pharmacokinetics
It is known that the compound has antihypertensive properties .
Action Environment
Environmental factors such as diet can influence the action of this compound. For instance, patients taking this compound must avoid concurrent consumption of tyramine-containing foods such as bleu cheese and beer, as this can lead to a hypertensive crisis .
Biochemical Analysis
Biochemical Properties
Pargyline plays a significant role in biochemical reactions by inhibiting the activity of monoamine oxidase enzymes, specifically monoamine oxidase B (MAO-B). This inhibition prevents the breakdown of catecholamines and tyramine within presynaptic nerve terminals . Monoamine oxidase B preferentially deaminates phenylethylamine and trace amines, while monoamine oxidase A deaminates serotonin, melatonin, epinephrine, and norepinephrine . By inhibiting these enzymes, this compound increases the levels of these neurotransmitters, leading to various physiological effects.
Cellular Effects
This compound has been shown to affect cellular proliferation, particularly in cancer cells. For instance, in human breast ductal carcinoma cells, this compound exposure resulted in decreased cell proliferation in a dose- and time-dependent manner . It also induced an increase in the proportion of cells in the G1 phase and a decrease in the S phase, indicating an effect on the cell cycle . Additionally, this compound has been found to increase the expression of cleaved PARP, a marker of apoptosis . These effects suggest that this compound may have potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting monoamine oxidase enzymes. This inhibition prevents the breakdown of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the synaptic cleft . This compound binds with high affinity to the I2 imidazoline receptor, an allosteric site on the monoamine oxidase enzyme . This binding interaction contributes to its inhibitory effects on monoamine oxidase activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is an irreversible inhibitor of monoamine oxidase, meaning its effects persist even after the compound is no longer present in the system . This long-lasting inhibition can lead to sustained increases in neurotransmitter levels. The stability and degradation of this compound in laboratory settings have not been extensively studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to increase neurotransmitter levels without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including hypertensive crises when combined with tyramine-containing foods . These dosage-dependent effects highlight the importance of careful dosing in therapeutic applications.
Metabolic Pathways
This compound is metabolized primarily through N-demethylation and N-depropargylation to yield arylalkylamines such as benzylamine, N-methylbenzylamine, and N-propargylbenzylamine . These metabolites may undergo further metabolism, including hydroxylation. The inhibition of monoamine oxidase by this compound also affects the metabolism of catecholamines and tyramine, leading to increased levels of these neurotransmitters .
Subcellular Localization
This compound is localized primarily in the mitochondria, where monoamine oxidase enzymes are found . The subcellular localization of this compound is crucial for its inhibitory effects on monoamine oxidase activity. By targeting the mitochondria, this compound effectively inhibits the breakdown of neurotransmitters, leading to increased levels in the synaptic cleft.
Preparation Methods
Pargyline can be synthesized through various methods, including solvent-free synthesis. One common method involves the A3 coupling reaction, which combines an aldehyde, an alkyne, and an amine in the presence of a catalyst . This green approach is environmentally friendly and efficient. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high yield and purity .
Chemical Reactions Analysis
Pargyline undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pargyline has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on monoamine neurotransmitters.
Industry: Utilized in the production of other pharmaceuticals and chemical compounds.
Comparison with Similar Compounds
Pargyline is similar to other monoamine oxidase inhibitors such as:
- Clorgyline
- Rasagiline
- Selegiline
What sets this compound apart is its irreversible inhibition of monoamine oxidase B and its additional binding to the imidazoline receptor . This dual action contributes to its unique pharmacological profile.
Properties
IUPAC Name |
N-benzyl-N-methylprop-2-yn-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-3-9-12(2)10-11-7-5-4-6-8-11/h1,4-8H,9-10H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWPWRLQFGFJFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023423 | |
Record name | Pargyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pargyline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015563 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.98e-02 g/L | |
Record name | Pargyline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015563 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
MAOIs act by inhibiting the activity of monoamine oxidase, thus preventing the breakdown of monoamine neurotransmitters and thereby increasing their availability. There are two isoforms of monoamine oxidase, MAO-A and MAO-B. MAO-A preferentially deaminates serotonin, melatonin, epinephrine and norepinephrine. MAO-B preferentially deaminates phenylethylamine and trace amines. Pargyline functions by inhibiting the metabolism of catecholamines and tyramine within presynaptic nerve terminals. Catecholamines cause general physiological changes that prepare the body for physical activity (fight-or-flight response). Some typical effects are increases in heart rate, blood pressure, blood glucose levels, and a general reaction of the sympathetic nervous system. | |
Record name | Pargyline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01626 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
555-57-7 | |
Record name | Pargyline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=555-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pargyline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pargyline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01626 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pargyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pargyline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.275 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PARGYLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MV14S8G3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pargyline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015563 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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